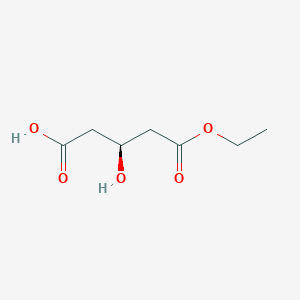
(S)-3-Hydroxyglutarate ethyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-Hydroxyglutarate ethyl is an organic compound that belongs to the class of esters It is derived from glutaric acid and contains a hydroxyl group at the third carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(S)-3-Hydroxyglutarate ethyl can be synthesized through esterification reactions. One common method involves the reaction of glutaric acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants into the ester product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-Hydroxyglutarate ethyl undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the ester group under basic conditions.
Major Products Formed
Oxidation: Formation of 3-oxoglutarate ethyl.
Reduction: Formation of 3-hydroxyglutarate.
Substitution: Formation of substituted glutarate derivatives.
Applications De Recherche Scientifique
(S)-3-Hydroxyglutarate ethyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Investigated for its therapeutic potential in treating metabolic disorders and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (S)-3-Hydroxyglutarate ethyl involves its interaction with specific enzymes and metabolic pathways. It can act as a substrate for enzymes involved in the tricarboxylic acid cycle, influencing energy production and metabolic regulation. The compound’s effects on molecular targets and pathways are still under investigation, with ongoing research aimed at elucidating its precise biological roles.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl (S)-3-hydroxybutyrate: Another ester with a similar structure but different functional groups.
3-Hydroxyglutarate: The non-esterified form of the compound.
Glutaric acid: The parent compound from which (S)-3-Hydroxyglutarate ethyl is derived.
Uniqueness
This compound is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ester group makes it more lipophilic compared to its non-esterified counterparts, potentially influencing its absorption and distribution in biological systems.
Propriétés
Formule moléculaire |
C7H12O5 |
|---|---|
Poids moléculaire |
176.17 g/mol |
Nom IUPAC |
(3S)-5-ethoxy-3-hydroxy-5-oxopentanoic acid |
InChI |
InChI=1S/C7H12O5/c1-2-12-7(11)4-5(8)3-6(9)10/h5,8H,2-4H2,1H3,(H,9,10)/t5-/m0/s1 |
Clé InChI |
OEJAZOGPPRWZKM-YFKPBYRVSA-N |
SMILES isomérique |
CCOC(=O)C[C@H](CC(=O)O)O |
SMILES canonique |
CCOC(=O)CC(CC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



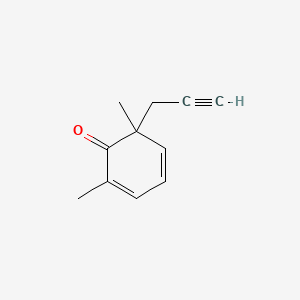
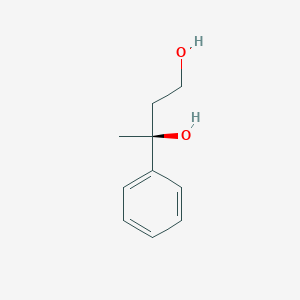
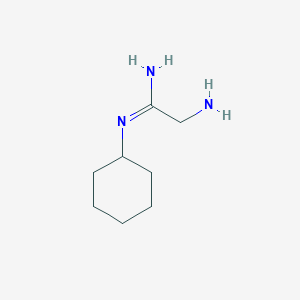
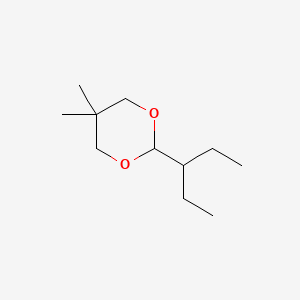

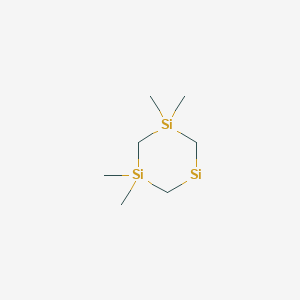
![2,5-Cyclohexadien-1-one, 4,4'-[3-(2,3,4,5-tetrachloro-2,4-cyclopentadien-1-ylidene)-1,2-cyclopropanediylidene]bis[2,6-bis(1,1-dimethylethyl)-](/img/structure/B13801151.png)
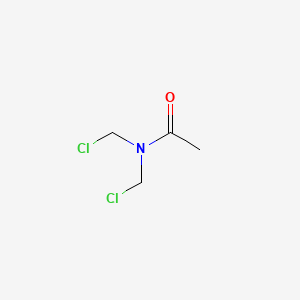
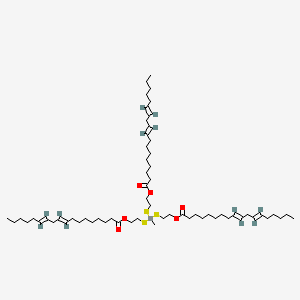
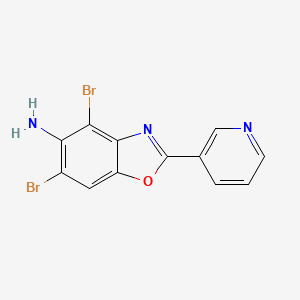
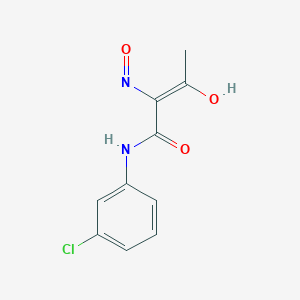

![N-(2,3,4-trimethoxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)hydroxylamine](/img/structure/B13801183.png)
